6-(3-Bromophenyl)nicotinic acid

Catalog No.
S15460819
CAS No.
M.F
C12H8BrNO2
M. Wt
278.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(3-Bromophenyl)nicotinic acid

Product Name

6-(3-Bromophenyl)nicotinic acid

IUPAC Name

6-(3-bromophenyl)pyridine-3-carboxylic acid

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

InChI

InChI=1S/C12H8BrNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16)

InChI Key

FBTMTIMEVWKADC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=C(C=C2)C(=O)O

6-(3-Bromophenyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a bromophenyl substituent at the 6-position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarity to other biologically active nicotinic acid derivatives. The molecular formula for 6-(3-Bromophenyl)nicotinic acid is C12_{12}H9_{9}BrN2_{2}O2_2, with a molecular weight of approximately 295.11 g/mol. The compound exhibits both acidic and basic properties, attributed to the carboxylic acid group and the nitrogen atom in the pyridine ring.

The reactivity of 6-(3-Bromophenyl)nicotinic acid can be explored through various chemical transformations:

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
  • Amidation: Reaction with amines can yield amides, which may enhance biological activity.
  • Reduction: The nitro or carbonyl groups (if present) can be reduced to amines or alcohols, altering the compound's properties.
  • Halogenation: The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

These reactions are essential for synthesizing derivatives that may exhibit improved pharmacological properties.

Research has indicated that compounds structurally related to 6-(3-Bromophenyl)nicotinic acid possess various biological activities, including:

  • Antimicrobial Properties: Similar nicotinic acid derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects: Certain derivatives have been evaluated for their ability to reduce inflammation in biological models.
  • Analgesic Activity: Some studies suggest that these compounds may have pain-relieving properties, making them potential candidates for analgesic drug development .

Synthesis of 6-(3-Bromophenyl)nicotinic acid can be achieved through several methods:

  • Bromination of Nicotinic Acid: Starting from nicotinic acid, bromination at the 3-position can be performed using bromine or N-bromosuccinimide in an appropriate solvent.
  • Substitution Reactions: The introduction of the bromophenyl group may involve nucleophilic substitution reactions where a suitable bromophenyl precursor is reacted with a nicotinic acid derivative under specific conditions.
  • Multi-step Synthesis: A more complex synthetic route may involve intermediate compounds that are sequentially transformed into the final product through various reactions, including cyclization and functional group modifications.

6-(3-Bromophenyl)nicotinic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting nicotinic receptors or other biological pathways.
  • Biochemical Research: Used as a tool in studying metabolic pathways involving nicotinic acid and its derivatives.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pests.

Studies on interaction profiles of 6-(3-Bromophenyl)nicotinic acid with biological targets are crucial for understanding its pharmacodynamics. Preliminary data suggest interactions with:

  • Nicotinic Acetylcholine Receptors: Similar compounds have been shown to modulate these receptors, influencing neurotransmission and potentially affecting cognitive functions.
  • Enzymatic Pathways: Interaction with enzymes involved in metabolic processes could provide insights into its role in biochemical pathways.

Several compounds share structural similarities with 6-(3-Bromophenyl)nicotinic acid, including:

Compound NameStructure DescriptionUnique Features
Nicotinic AcidPyridine ring with a carboxylic acid groupFoundational compound for derivatives
6-(4-Chlorophenyl)nicotinic AcidSimilar structure with a chlorophenyl substituentExhibits different biological activities
2-(3-Bromophenyl)pyridinePyridine ring substituted at the 2-positionMay show distinct pharmacological effects
5-(3-Bromophenyl)-2-pyridoneContains a carbonyl group at the 5-positionPotentially different reactivity

Each of these compounds exhibits unique properties and activities, making them valuable in medicinal chemistry research.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.97384 g/mol

Monoisotopic Mass

276.97384 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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